molecular formula C24H30FN3O4S B11333509 N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11333509
M. Wt: 475.6 g/mol
InChI Key: OPNDLWSWDVFKNF-UHFFFAOYSA-N
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Description

N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a phenyl group, and a fluorophenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenyl and fluorophenyl groups, and the final coupling reactions. Common reagents used in these steps include various amines, acids, and coupling agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The optimization of reaction conditions and the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • **N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(2-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C24H30FN3O4S

Molecular Weight

475.6 g/mol

IUPAC Name

N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H30FN3O4S/c1-3-17(2)26-24(30)20-9-5-7-11-22(20)27-23(29)18-12-14-28(15-13-18)33(31,32)16-19-8-4-6-10-21(19)25/h4-11,17-18H,3,12-16H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

OPNDLWSWDVFKNF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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